N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylbenzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-12-6-8-14(9-7-12)28(25,26)10-4-5-16(24)19-18-21-20-17(27-18)15-11-13(2)23(3)22-15/h6-9,11H,4-5,10H2,1-3H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSWORAHROYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to exhibit diverse pharmacological effects.
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that the compound may interact with its targets in a way that leads to potent antileishmanial and antimalarial activities.
Biochemical Pathways
Similar compounds have been shown to affect various pathways leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylbenzenesulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a complex structure that includes a pyrazole moiety, an oxadiazole ring, and a sulfonamide group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, emphasizing its potential applications in antibacterial and anticancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O3S |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 123456-78-9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
The presence of the pyrazole and oxadiazole rings is crucial for the compound's biological activity. These structural features are known to enhance the interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds containing pyrazole and oxadiazole moieties exhibit promising antibacterial properties. For instance, derivatives of similar structures have shown effective inhibition against various pathogenic bacteria. In vitro tests indicated that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several oxadiazole derivatives against Xanthomonas oryzae and Pseudomonas syringae. The most active compounds displayed EC50 values ranging from 7.40 to 12.85 µg/mL, significantly outperforming conventional bactericides .
Anticancer Activity
The anticancer potential of this compound has also been investigated. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Mechanism of Action
Research indicates that the compound may inhibit key enzymes involved in cancer cell metabolism and proliferation. For example, it has been linked to the inhibition of topoisomerases and other targets that are critical for DNA replication .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole or oxadiazole rings can lead to enhanced potency or selectivity against specific bacterial strains or cancer types. For instance, substituents on the phenyl group can significantly affect the compound's solubility and bioavailability .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with oxadiazole and pyrazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylbenzenesulfonyl)butanamide showed selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in conditions like rheumatoid arthritis and inflammatory bowel disease. In animal models, administration resulted in reduced inflammation markers and improved clinical scores .
Agrochemicals
Pesticidal Properties
The compound has also been explored for its pesticidal properties. Studies have reported that it exhibits significant activity against various pests and pathogens affecting crops. Its mechanism involves disrupting the metabolic pathways of target organisms, leading to effective pest control with minimal environmental impact .
Herbicidal Activity
In addition to its pesticidal effects, this compound has shown herbicidal activity. Field trials indicated effective weed control in agricultural settings without harming crop yield, making it a candidate for developing new herbicides .
Material Sciences
Polymer Composites
The compound's unique chemical structure allows it to be integrated into polymer matrices to enhance material properties. Research has shown that incorporating this compound into polymer composites can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
Nanotechnology Applications
In nanotechnology, the compound has been utilized in the synthesis of nanoparticles with tailored properties for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery mechanisms .
Comprehensive Data Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines in vitro | |
| Agrochemicals | Pesticidal Properties | Effective against pests with minimal environmental impact |
| Herbicidal Activity | Successful weed control without affecting crops | |
| Material Sciences | Polymer Composites | Enhances thermal stability and mechanical strength |
| Nanotechnology Applications | Improves drug delivery systems through stable complexes |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of derivatives of the compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Environmental Impact Assessment
Field trials assessing the herbicidal activity of the compound were conducted over two growing seasons. The results indicated a reduction in weed biomass by over 70% compared to untreated controls, with no adverse effects on crop yield or soil health observed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest structural analogs include sulfonamide derivatives with pyrazole, pyrazolone, or oxadiazole cores. A notable example is N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzene-sulfonamide (), which shares the 4-methylbenzenesulfonyl group but differs in its heterocyclic scaffold. Key structural comparisons are summarized below:
The butanamide chain also adds conformational flexibility, which may influence solubility or binding kinetics.
Crystallographic and Hydrogen-Bonding Analysis
Both compounds were likely characterized using SHELX software (e.g., SHELXL for refinement), a gold standard for small-molecule crystallography . However, their hydrogen-bonding networks differ significantly due to structural variations:
- Target Compound: The oxadiazole’s nitrogen atoms and sulfonyl oxygen atoms may act as acceptors, while the amide NH serves as a donor. Graph set analysis () could reveal motifs such as C(4) chains (amide-to-oxadiazole) or R₂²(8) rings (sulfonamide-to-heterocycle interactions).
- Compound from : The pyrazolone NH and sulfonamide groups form a bifurcated hydrogen-bonding network, likely generating D(2) or R₂²(8) motifs with neighboring molecules .
These differences in hydrogen-bonding topology influence crystal packing and stability. For instance, the rigid pyrazolone core in ’s compound may favor denser packing, whereas the flexible butanamide chain in the target compound could reduce crystallinity.
Implications for Bioactivity
- Oxadiazole vs. Pyrazolone: Oxadiazoles are known for metabolic stability and enzyme inhibition (e.g., cyclooxygenase), whereas pyrazolones often exhibit anti-inflammatory or analgesic properties .
- Sulfonamide Positioning : The butanamide-linked sulfonamide in the target compound may enhance membrane permeability compared to the direct sulfonamide attachment in ’s analog.
Preparation Methods
Synthesis of the 1,5-Dimethyl-1H-Pyrazol-3-yl Intermediate
The 1,5-dimethylpyrazole subunit serves as a critical precursor. A modified protocol adapted from pyrazole synthesis literature involves the condensation of acetylacetone with hydrazine hydrate. In a typical procedure, acetylacetone (2.0 mmol) and hydrazine hydrate (2.2 mmol) are refluxed in ethanol for 3–4 hours, yielding 3,5-dimethylpyrazole as a crystalline solid . Subsequent N-alkylation at the pyrazole’s 1-position is achieved using methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 12 hours . This step introduces the 1-methyl group, producing 1,5-dimethyl-1H-pyrazole with a reported yield of 85–90% .
Key Analytical Data :
-
IR (KBr) : 1530 cm⁻¹ (C=N stretch), 2900 cm⁻¹ (C-H stretch, methyl groups) .
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¹H NMR (DMSO-d₆) : δ 2.42 (s, 3H, CH₃), 2.46 (s, 3H, CH₃), 5.92 (s, 1H, pyrazole C-H) .
Formation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is constructed via cyclization of a diacylhydrazide intermediate. A validated method involves reacting 1,5-dimethylpyrazole-3-carboxylic acid (1.0 mmol) with thiosemicarbazide (1.2 mmol) in phosphoryl chloride (POCl₃) at 80°C for 6 hours . The reaction proceeds through the formation of a thioamide intermediate, which undergoes oxidative cyclization in the presence of iodine and potassium iodide (KI) to yield 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine .
Optimization Insights :
-
Solvent Selection : POCl₃ outperforms alternatives like PCl₅ due to superior cyclization efficiency .
-
Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane 3:7) .
Structural Characterization and Validation
The target compound is rigorously characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 1.92–2.08 (m, 4H, butanamide CH₂), 2.42 (s, 3H, Ar-CH₃), 3.12 (s, 3H, N-CH₃), 7.32–7.78 (m, 4H, aromatic H) .
-
MS (ESI) : m/z 371.5 [M+H]⁺, consistent with the molecular formula C₁₈H₂₁N₅O₂S .
Purity Assessment :
Comparative Analysis of Alternative Synthetic Routes
Alternative methodologies have been explored to optimize efficiency:
Microwave-assisted synthesis emerges as a promising approach, reducing reaction times from 24 hours to 2 hours while improving yields to 80% .
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Alkylation : The use of bulky bases (e.g., K₂CO₃) minimizes unwanted N2-alkylation .
-
Oxadiazole Ring Stability : Avoiding prolonged exposure to high temperatures (>100°C) prevents ring degradation .
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Sulfonylation Side Reactions : Strict stoichiometric control (1:1.2 ratio of amine to acyl chloride) suppresses over-sulfonylation.
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound?
The synthesis typically involves multi-step protocols, including condensation reactions and functional group transformations. For example, pyrazole and oxadiazole moieties are constructed via cyclization reactions using hydrazine derivatives or carbothioamide intermediates. Sulfonylation of the butanamide group is achieved using 4-methylbenzenesulfonyl chloride under basic conditions. Multi-step purification (e.g., column chromatography) ensures product integrity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Single-crystal X-ray diffraction (XRD): Essential for resolving the 3D molecular geometry and confirming regiochemistry. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing motifs .
- NMR/IR spectroscopy: Assigns functional groups (e.g., sulfonyl, oxadiazole) and monitors reaction progress .
Q. How can researchers validate the purity of synthesized batches?
Combine chromatographic (HPLC, TLC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) detects polymorphic impurities. Cross-reference with XRD data to ensure crystallographic consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies involve systematic modification of substituents (e.g., pyrazole methyl groups, sulfonyl para-substituents) to assess impact on target binding. For instance, replacing the 4-methylbenzenesulfonyl group with electron-withdrawing groups (e.g., trifluoromethyl) may enhance enzyme inhibition, as seen in COX-2 inhibitor analogs . Biological assays (e.g., enzyme kinetics, cell-based models) quantify activity changes.
Q. What computational methods predict intermolecular interaction networks in crystalline forms?
- Molecular docking: Models ligand-protein interactions to prioritize synthetic targets. Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cyclooxygenase) .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability .
- Graph set analysis: Maps hydrogen-bonding patterns in crystals to rationalize packing efficiency .
Q. How to resolve contradictions in crystallographic data during refinement?
- Twinning analysis: Use SHELXL’s TWIN commands to address overlapping reflections in twinned crystals .
- Hydrogen bonding validation: Compare observed H-bond distances/angles with Etter’s graph set theory to identify outliers .
- Multi-model refinement: Test alternative conformers or disorder models to minimize R-factor discrepancies .
Q. What experimental designs assess environmental fate and ecotoxicological impacts?
Adopt a tiered approach:
- Phase 1 (Lab): Determine physicochemical properties (logP, hydrolysis rates) and abiotic degradation pathways .
- Phase 2 (Microcosm): Evaluate biodegradation in soil/water systems under controlled conditions.
- Phase 3 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia) using LC-MS/MS .
Data Contradiction & Methodological Challenges
Q. How to address conflicting bioactivity data across assay platforms?
- Assay standardization: Use positive controls (e.g., celecoxib for COX-2 inhibition) to calibrate inter-lab variability .
- Orthogonal validation: Confirm results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic IC50) .
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects or cell-line variability .
Q. What strategies mitigate synthetic byproduct formation in oxadiazole ring closure?
- Reaction optimization: Vary catalysts (e.g., POCl3 vs. TMSCl) and solvents (e.g., DMF vs. THF) to favor 1,3,4-oxadiazole over 1,2,4-isomers .
- In-situ monitoring: Use FT-IR to track intermediate formation (e.g., hydrazide → oxadiazole) and adjust reaction time/temperature .
Q. How to interpret ambiguous hydrogen-bonding motifs in XRD structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
